molecular formula C13H14FN3O B7527147 N-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]acetamide

N-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]acetamide

Cat. No. B7527147
M. Wt: 247.27 g/mol
InChI Key: BITCLKGJEJFYND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]acetamide, commonly known as DPAF, is a chemical compound that has gained attention in the scientific community for its potential applications in research. DPAF is a member of the pyrazolylphenylacetamide family of compounds and has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of DPAF involves its ability to bind to metal ions and inhibit the activity of enzymes that require metal ions for their function. Additionally, DPAF has been shown to induce apoptosis, or programmed cell death, in cancer cells. The exact mechanism by which DPAF induces apoptosis is not fully understood and requires further research.
Biochemical and Physiological Effects:
DPAF has been shown to have various biochemical and physiological effects. In addition to its ability to bind to metal ions, DPAF has been shown to have antioxidant properties. Studies have also shown that DPAF can reduce inflammation and oxidative stress in cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DPAF in lab experiments is its ability to selectively bind to metal ions. This makes it a useful tool for the detection of metal ions in biological samples. Additionally, DPAF is relatively easy to synthesize and can be produced in large quantities. However, one limitation of using DPAF in lab experiments is its potential toxicity. Further research is needed to determine the safe dosage of DPAF for use in lab experiments.

Future Directions

There are several future directions for research involving DPAF. One area of research involves the development of new fluorescent probes based on the structure of DPAF. Additionally, further research is needed to determine the mechanism by which DPAF induces apoptosis in cancer cells. Finally, studies are needed to determine the safety and efficacy of DPAF as a cancer treatment in animal models.

Synthesis Methods

The synthesis of DPAF involves the reaction of 3,5-dimethylpyrazole with 4-bromo-3-fluoroaniline followed by the addition of acetic anhydride. The resulting product is then purified through column chromatography to obtain pure DPAF. The synthesis of DPAF is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

DPAF has been studied for its potential applications in various scientific research fields. One of the most promising areas of research involves the use of DPAF as a fluorescent probe for the detection of metal ions. DPAF has been shown to selectively bind to copper ions, making it a useful tool for the detection of copper in biological samples. Additionally, DPAF has been studied for its potential as a cancer treatment. Studies have shown that DPAF can inhibit the growth of cancer cells, making it a promising candidate for further research.

properties

IUPAC Name

N-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O/c1-8-6-9(2)17(16-8)13-5-4-11(7-12(13)14)15-10(3)18/h4-7H,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITCLKGJEJFYND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C(C=C(C=C2)NC(=O)C)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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